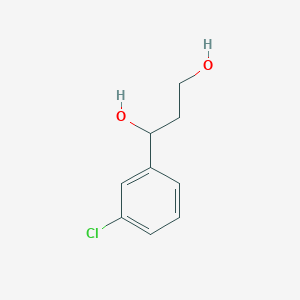

1-(3-chlorophenyl)propane-1,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,11-12H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGRFGFLZJIODS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474844 | |

| Record name | 1,3-Propanediol, 1-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51699-45-7 | |

| Record name | 1,3-Propanediol, 1-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Aryl Substituted 1,3 Propanediols in Chemical Research

Aryl-substituted 1,3-propanediols are a class of organic compounds characterized by a propane-1,3-diol backbone with an aromatic substituent. This structural motif is of considerable interest in chemical research for several reasons. The 1,3-diol unit, with its two hydroxyl groups, offers multiple sites for chemical modification and can act as a versatile precursor in the synthesis of more complex molecules. researchgate.net These diols are fundamental components in the production of various polymers, such as polyesters and polyurethanes, and serve as starting materials for the synthesis of cyclic compounds. frontiersin.orgresearchgate.net

The introduction of an aryl group to the propanediol (B1597323) structure adds another layer of functionality and complexity. The electronic and steric properties of the aryl substituent can influence the reactivity of the diol and the properties of the resulting products. Furthermore, when the aryl group is attached to the C1 or C2 position of the propanediol chain, it often creates a chiral center, leading to the existence of stereoisomers. The ability to selectively synthesize a specific stereoisomer (enantiomer or diastereomer) of an aryl-substituted 1,3-propanediol (B51772) is highly valuable, as the biological activity and physical properties of chiral molecules can differ significantly between their stereoisomeric forms. researchgate.net Consequently, the development of stereoselective synthetic methods for these diols is a major focus of academic research. researchgate.netresearchgate.net

These chiral diols are important starting materials for the synthesis of pharmacologically active compounds. researchgate.net Their structural features are found in a wide array of natural products and are utilized in the creation of chiral ligands for asymmetric catalysis. researchgate.net

Overview of Academic Interest in the 1 3 Chlorophenyl Propane 1,3 Diol Scaffold

Established Chemical Synthesis Routes

Traditional organic chemistry provides several reliable methods for the preparation of this compound. These routes often involve the transformation of readily available starting materials through well-established reaction mechanisms.

Reduction of Related Ketones (e.g., 1-(3-chlorophenyl)propan-1-one)

A primary and direct method for synthesizing this compound involves the reduction of a corresponding β-hydroxy ketone or a 1,3-diketone. The stereoselective reduction of β-hydroxy ketones is a particularly versatile method for producing enantiomerically pure 1,3-diols. rsc.org Various reducing agents can be employed for this transformation, with the choice of reagent influencing the stereochemical outcome of the reaction. For instance, the Narasaka-Prasad reduction, which often utilizes a boron chelating agent and a reducing agent like sodium borohydride, is a well-established method for achieving syn-diols, though it often requires cryogenic temperatures. researchgate.net

Alternatively, the reduction can proceed from a 1,3-diketone precursor. This approach can sometimes be accomplished in a one-pot, two-step enzymatic process where the diketone is first reduced to a β-hydroxy ketone intermediate, which is then further reduced to the desired 1,3-diol. rsc.org

Multi-step Organic Synthesis Sequences

More elaborate synthetic sequences can also be employed to construct the this compound framework. These multi-step routes offer flexibility in introducing various functional groups and controlling stereochemistry.

One such approach involves the aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction. acs.org An appropriate aldehyde and ketone can be reacted to form a β-hydroxy ketone, which can then be stereoselectively reduced to the target 1,3-diol. researchgate.netthieme-connect.com The development of new organocatalysts has enabled the synthesis of chiral 1,3-keto alcohols with high enantiomeric purity, which serve as key intermediates in this strategy. acs.org

Another strategy involves the hydration of acrolein to produce 3-hydroxypropionaldehyde, followed by a subsequent hydrogenation step to yield 1,3-propanediol (B51772). researchgate.netgoogle.com While this provides the basic propanediol (B1597323) backbone, incorporating the 3-chlorophenyl substituent would require starting with a suitably substituted acrolein derivative or introducing it at a later stage. Similarly, the hydroformylation of ethylene (B1197577) oxide to 3-hydroxypropionaldehyde, followed by hydrogenation, is another industrial process for 1,3-propanediol synthesis that could be adapted. researchgate.netfrontiersin.orgwikipedia.orgresearchgate.netnih.gov

Role of Precursor Compounds in Diol Formation

The selection of the precursor compound is critical in determining the efficiency and stereochemical outcome of the synthesis of this compound.

| Precursor Compound | Synthetic Approach | Key Transformation |

| 1-(3-chlorophenyl)propan-1-one | Reduction | Carbonyl reduction |

| 1-(3-chlorophenyl)-3-hydroxypropan-1-one | Stereoselective Reduction | Reduction of a β-hydroxy ketone |

| 3-Chloro-substituted acrolein | Hydration and Hydrogenation | Hydration of an α,β-unsaturated aldehyde followed by reduction |

| 3-Chlorophenyl-substituted ethylene oxide | Hydroformylation and Hydrogenation | Ring-opening and reduction |

| 3-Chlorobenzaldehyde (B42229) and an appropriate ketone | Aldol Reaction and Reduction | Carbon-carbon bond formation followed by reduction |

Biocatalytic and Chemoenzymatic Approaches to 1,3-Diols

In recent years, the demand for greener and more selective synthetic methods has driven the development of biocatalytic and chemoenzymatic strategies for producing chiral 1,3-diols. rsc.orgsemanticscholar.org These methods leverage the high stereoselectivity of enzymes to produce optically pure compounds. researchgate.netresearchgate.net

Enzyme-Mediated Stereoselective Transformations

Enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), are highly effective catalysts for the stereoselective reduction of prochiral ketones to chiral alcohols. rsc.orgmdpi.com These enzymes can be used to reduce β-hydroxy ketones to either syn- or anti-1,3-diols with high diastereoselectivity and enantioselectivity. rsc.org

The use of biocatalysts offers several advantages, including mild reaction conditions and high stereocontrol. researchgate.net For example, baker's yeast has been used for the stereoselective synthesis of 1,3-diols from the corresponding hydroxy ketones. rsc.org Furthermore, dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the starting material, can be used to convert a racemic mixture of a starting material into a single enantiomer of the product in high yield. nih.gov This has been successfully applied to the synthesis of acyclic syn-1,3-diacetates from racemic mixtures of 1,3-diols. nih.gov

Microbial Fermentation Pathways (in the broader context of 1,3-propanediol biosynthesis)

While direct microbial synthesis of this compound has not been extensively reported, the biosynthesis of the parent compound, 1,3-propanediol (1,3-PDO), through microbial fermentation is well-established and provides a relevant context. nih.govresearchgate.netcelignis.com

Microorganisms such as Clostridium, Enterobacteriaceae, Klebsiella, and Lactobacillus species are capable of converting glycerol (B35011) into 1,3-PDO. nih.govresearchgate.netcelignis.comresearchgate.net The key enzymes in this pathway are glycerol dehydratase, which converts glycerol to 3-hydroxypropionaldehyde (3-HPA), and 1,3-propanediol oxidoreductase, which then reduces 3-HPA to 1,3-PDO. researchgate.netcelignis.com

The production of 1,3-PDO via fermentation can also start from glucose, which is first converted to glycerol by genetically engineered microorganisms, such as strains of Escherichia coli or the yeast Saccharomyces cerevisiae. wikipedia.orgnih.govrsc.org This "green" approach offers a renewable alternative to petroleum-based chemical synthesis. nih.gov Research in this area focuses on optimizing fermentation conditions and genetically modifying microbial strains to improve yields and productivity. researchgate.netresearchgate.net

| Organism/System | Substrate | Key Features |

| Klebsiella, Clostridia, Citrobacter, Enterobacter, Lactobacilli | Glycerol | Natural producers of 1,3-propanediol. celignis.com |

| Genetically Modified E. coli | Glucose | Two-step process converting glucose to glycerol, then to 1,3-propanediol. wikipedia.orgnih.gov |

| Saccharomyces cerevisiae (Baker's Yeast) | Glycerol | Fungal strain capable of converting glycerol to 1,3-propanediol. rsc.org |

Stereochemical Investigations of 1 3 Chlorophenyl Propane 1,3 Diol

Enantioselective Synthesis Strategies

The preparation of enantiomerically enriched 1-(3-chlorophenyl)propane-1,3-diol can be achieved through several sophisticated synthetic methodologies. These strategies are designed to selectively produce one enantiomer over the other, a critical requirement for the synthesis of biologically active compounds and other chiral materials.

Asymmetric Hydrogenation of Prochiral β-Keto Esters and Subsequent Reduction

A highly effective method for the enantioselective synthesis of 1,3-diols involves the asymmetric hydrogenation of prochiral β-keto esters. sctunisie.org This two-step process begins with the stereocontrolled reduction of a ketone functionality within a β-keto ester, followed by the reduction of the ester group to afford the desired diol.

The key to this approach lies in the use of chiral ruthenium catalysts complexed with atropisomeric diphosphine ligands. sctunisie.org These catalysts facilitate the addition of hydrogen across the carbon-oxygen double bond of the ketone with high facial selectivity, establishing the stereocenter at the C1 position. The reaction is typically carried out under mild conditions, often at atmospheric pressure of hydrogen gas. sctunisie.org The resulting β-hydroxy ester is then reduced, commonly with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to yield the chiral 1,3-diol. sctunisie.org This reduction step generally proceeds without affecting the stereochemical integrity of the newly formed chiral center. sctunisie.org

This strategy has been shown to produce 1,3-diols with excellent enantiomeric excess (ee), often exceeding 99%. sctunisie.org The versatility of this method allows for the synthesis of both (R)- and (S)-enantiomers by selecting the appropriate chirality of the diphosphine ligand in the ruthenium catalyst. sctunisie.org

Table 1: Asymmetric Hydrogenation of a Prochiral β-Keto Ester

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| Ru-atropisomeric diphosphine | Prochiral β-keto ester | (R)- or (S)-1-(3-chlorophenyl)propane-1,3-diol | >99% sctunisie.org |

Kinetic Resolution Techniques for Diol Enantiomers

Kinetic resolution is a powerful technique for separating a racemic mixture of enantiomers. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of one enantiomer in the unreacted starting material and the other in the product. While specific examples for this compound are not extensively detailed in the provided results, the principles of kinetic resolution are widely applicable to chiral diols.

Enzymes, particularly lipases, are often employed as catalysts in the kinetic resolution of alcohols and diols. These biocatalysts can selectively acylate one enantiomer of a racemic diol in the presence of an acyl donor, leaving the other enantiomer unreacted. The separation of the acylated product from the unreacted diol then provides access to both enantiomerically enriched forms. The efficiency of such resolutions is highly dependent on the choice of enzyme, solvent, and acylating agent.

Chiral Catalyst Systems for Diol Formation

The direct formation of chiral diols using chiral catalyst systems represents a highly atom-economical approach. One innovative method combines a decatungstate photocatalyst with a chiral nickel catalyst to achieve the C(sp³)–H arylation of 1,3-propanediol (B51772) derivatives. nih.gov In this strategy, the diol is first protected as an acetonide. The chiral nickel catalyst, in conjunction with the photocatalyst, then facilitates the enantioselective introduction of the 3-chlorophenyl group. nih.gov Subsequent deprotection of the acetonide group yields the desired chiral 1,3-diol. nih.gov This one-pot approach offers a practical route to enantiomerically enriched 1,3-diols from readily available starting materials. nih.gov

Another approach involves the use of chiral iridium complexes for the asymmetric hydrogenation of δ-keto esters to produce chiral 1,5-diols, a strategy that could be adapted for 1,3-diol synthesis. thieme-connect.de These catalysts, often featuring tridentate P,N,N ligands, have demonstrated high efficiency and enantioselectivity under mild reaction conditions. thieme-connect.de

Diastereoselective Synthesis and Separation of Isomers

When a molecule contains more than one stereocenter, diastereomers can be formed. In the context of derivatives of this compound, diastereoselective synthesis aims to control the relative configuration of these multiple stereocenters. For instance, the C(sp³)–H arylation of aryl-substituted 1,3-diols can lead to the formation of 1,3-diaryl-1,3-syn-diols with excellent diastereoselectivity. nih.gov

The separation of diastereomers is generally more straightforward than the separation of enantiomers. Standard laboratory techniques such as silica (B1680970) gel column chromatography are often sufficient to isolate the individual diastereomers due to their different physical properties. psu.edu

Determination of Absolute and Relative Configuration of this compound

The unambiguous determination of the absolute and relative configuration of stereoisomers is a critical aspect of stereochemical studies. Several powerful analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the relative configuration of molecules. researchgate.net For diols, the formation of derivatives such as bis-Mosher's esters (using (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid) can allow for the determination of the absolute configuration by analyzing the differences in the chemical shifts of specific protons in the ¹H NMR spectra. psu.eduresearchgate.net

Single-crystal X-ray diffraction provides the most definitive method for determining the absolute stereostructure of a chiral molecule. researchgate.net This technique allows for the direct visualization of the three-dimensional arrangement of atoms in a crystalline sample, providing unequivocal proof of the absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC) is another indispensable tool. sctunisie.org By using a chiral stationary phase, it is possible to separate enantiomers and determine the enantiomeric excess of a sample. sctunisie.org Comparison of the retention times with those of authentic, stereochemically defined standards allows for the assignment of the absolute configuration.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(3-chlorophenyl)propane-1,3-diol. Through various NMR experiments, the chemical environment of each proton and carbon atom can be mapped, confirming the compound's constitution and stereochemistry.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the 3-chlorophenyl ring would appear in the aromatic region (typically δ 7.0-7.5 ppm). Due to the substitution pattern, complex splitting patterns (multiplets) are anticipated for these protons. The methine proton attached to the carbon bearing the hydroxyl group and the chlorophenyl ring (C1) would likely resonate as a triplet or a doublet of doublets in the region of δ 4.5-5.0 ppm, with its exact chemical shift and multiplicity depending on the solvent and coupling to the adjacent methylene (B1212753) protons. The methylene protons at the C2 and C3 positions of the propane (B168953) chain would show more complex multiplets in the aliphatic region (δ 1.5-4.0 ppm) due to diastereotopicity and coupling to each other and the C1 proton. The hydroxyl protons would appear as broad singlets, the chemical shift of which is highly dependent on concentration and solvent.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbon atoms of the 3-chlorophenyl ring would be observed in the downfield region (δ 120-145 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift. The carbinol carbon (C1) would resonate in the range of δ 70-80 ppm. The methylene carbons (C2 and C3) would appear further upfield, typically between δ 30-65 ppm. researchgate.netchemicalbook.comspectrabase.comchemicalbook.com The precise chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 7.5 | m | - |

| H1 (CH-OH) | 4.5 - 5.0 | t or dd | ~6-8 |

| H2 (CH₂) | 1.7 - 2.1 | m | - |

| H3 (CH₂-OH) | 3.6 - 4.0 | m | - |

| OH | Variable | br s | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C (Aromatic, C-Cl) | 134 - 136 |

| CH (Aromatic) | 125 - 130 |

| C1 (CH-OH) | 70 - 80 |

| C2 (CH₂) | 38 - 45 |

| C3 (CH₂-OH) | 60 - 65 |

To definitively assign the proton and carbon signals and to further elucidate the structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. youtube.comhuji.ac.ilcam.ac.ukemerypharma.comyoutube.com

A COSY spectrum reveals correlations between protons that are spin-spin coupled. For this compound, cross-peaks would be expected between the H1 proton and the H2 methylene protons, and between the H2 and H3 methylene protons, confirming the propane-1,3-diol backbone connectivity. Correlations between the aromatic protons can also help to assign their specific positions on the phenyl ring.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the carbon signals based on the already assigned proton resonances. For instance, the signal of the H1 proton would show a cross-peak with the C1 carbon signal, and the H3 protons would correlate with the C3 carbon. This technique provides an unambiguous link between the ¹H and ¹³C NMR spectra.

Since this compound is a chiral molecule, existing as a pair of enantiomers, the determination of its enantiomeric purity is often necessary, particularly in the context of asymmetric synthesis. sigmaaldrich.comchemicalbook.com Chiral lanthanide shift reagents (LSRs), such as europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), can be used for this purpose. rsc.org

In the presence of a chiral LSR, the enantiomers of this compound will form diastereomeric complexes. These complexes have different NMR spectra, leading to the separation of signals for the corresponding protons in the ¹H NMR spectrum. By integrating the signals of the separated peaks, the ratio of the enantiomers, and thus the enantiomeric excess (ee), can be accurately determined. The hydroxyl groups of the diol provide effective binding sites for the lanthanide reagent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₉H₁₁ClO₂, molecular weight: 186.63 g/mol ), the mass spectrum would exhibit a molecular ion peak ([M]⁺) at m/z 186 and an isotopic peak at m/z 188, with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. nih.govnih.gov

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. libretexts.orgresearchgate.netdocbrown.infonist.gov Alpha-cleavage adjacent to the oxygen atoms is a common fragmentation route for alcohols. This could lead to the loss of a CH₂OH radical (mass 31) to give a fragment at m/z 155, or the loss of a C₂H₄OH radical (mass 45) to give a fragment at m/z 141. Cleavage of the C1-C2 bond would be particularly favorable due to the formation of a stable benzylic cation. The tropylium (B1234903) ion rearrangement is also a possibility for the aromatic portion.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment | Fragmentation Pathway |

| 186/188 | [C₉H₁₁ClO₂]⁺ | Molecular Ion |

| 168/170 | [C₉H₉ClO]⁺ | Loss of H₂O |

| 155/157 | [C₈H₈ClO]⁺ | Loss of CH₂OH |

| 141/143 | [C₇H₆Cl]⁺ | Loss of C₂H₄O₂ |

| 139/141 | [C₈H₈Cl]⁺ | Loss of CH₂O and H |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netnist.govthermofisher.com The FT-IR spectrum of this compound would show characteristic absorption bands confirming its structure.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups, with the broadening resulting from intermolecular hydrogen bonding. The C-H stretching vibrations of the aromatic ring would appear as a series of sharp peaks between 3000 and 3100 cm⁻¹, while the aliphatic C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations of the primary and secondary alcohol groups would give rise to strong absorptions in the 1000-1200 cm⁻¹ range. The presence of the aromatic ring would be further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600 - 3200 | O-H stretch | Alcohol |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1200 - 1000 | C-O stretch | Alcohol |

| 800 - 600 | C-Cl stretch | Chloro-aromatic |

X-ray Crystallography for Solid-State Structure and Conformation Analysis

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional molecular structure of a crystalline compound. This method provides precise data on bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state. For a chiral molecule like this compound, this analysis can also establish the absolute configuration of its stereocenters.

While specific crystallographic data for this compound is not publicly available in the reviewed literature, a typical study would yield the parameters listed in the table below. The analysis of related chlorophenyl-containing structures reveals that intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups and potentially weak halogen interactions, play a crucial role in the crystal packing. mdpi.commdpi.comgrowingscience.com The structure of the molecule would be elucidated by these spectrophotometric tools, providing insights into the arrangement of its three fused rings. mdpi.com

Table 1: Representative Data from a Single-Crystal X-ray Diffraction Study

| Crystallographic Parameter | Type of Information Provided | Typical Example Value/Range |

|---|---|---|

| Crystal System | The symmetry of the crystal lattice. | Monoclinic or Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c or Pca2₁ |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the basic repeating unit of the crystal. | a = 7-10 Å, b = 15-35 Å, c = 7-9 Å, β = 110-112° |

| Molecules per Unit Cell (Z) | The number of molecules in one unit cell. | 4 |

| Calculated Density | The theoretical density of the crystal. | 1.3 - 1.5 g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the bulk properties of a crystalline solid. Unlike single-crystal diffraction, which analyzes one perfect crystal, PXRD provides a diffraction pattern from a powder sample containing millions of tiny crystallites. This pattern serves as a unique "fingerprint" for a specific crystalline phase.

The primary applications of PXRD in the characterization of this compound include:

Phase Identification: Confirming that the bulk material consists of the desired crystalline phase and is free from other polymorphs or impurities.

Crystallinity Assessment: Evaluating the degree of crystallinity of the material, distinguishing between crystalline and amorphous content.

Quality Control: Ensuring batch-to-batch consistency in the solid form of the compound.

In a study of a related dithiadiazoyl compound, synchrotron X-ray powder diffraction data was used to determine the crystal structure when suitable single crystals were unavailable, demonstrating the power of this technique. researchgate.net The final Rietveld refinement of the data confirms the molecular structure and packing. researchgate.net

Chromatographic Methods for Purity and Enantiomeric Purity Assessment

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the chemical and enantiomeric purity of this compound.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the enantiomeric purity (or enantiomeric excess, ee) of chiral compounds. The separation of enantiomers is achieved by using a chiral stationary phase (CSP). mdpi.com These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. preprints.org

For diol compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective. windows.netchromatographyonline.com Columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are widely used for resolving a broad range of racemic compounds. chromatographyonline.commdpi.com The separation can be performed in either normal-phase (e.g., hexane/alcohol mixtures) or reversed-phase (e.g., water/acetonitrile mixtures) modes, with UV detection being common due to the aromatic phenyl ring in the molecule. amazonaws.commdpi.com

Table 2: Representative HPLC Method for Enantiomeric Purity of this compound

| Parameter | Condition |

|---|---|

| Instrument | HPLC System with UV Detector |

| Column (CSP) | Chiralpak® AD-H or Chiralcel® OD-H (5 µm, 4.6 x 250 mm) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of polar compounds like diols is often challenging due to their low volatility and tendency to exhibit poor peak shape. For related chloropropanols, such as 3-monochloropropane-1,2-diol (3-MCPD), derivatization is a common strategy to improve their chromatographic behavior. researchgate.netagriculturejournals.cz

To make this compound suitable for GC analysis, its two hydroxyl groups must be derivatized to form a less polar, more volatile compound. A common approach for diols is to react them with phenylboronic acid, which forms a stable cyclic boronate ester. agriculturejournals.cznih.gov This derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (MS) for definitive identification and quantification. nih.gov This method is highly sensitive and suitable for trace analysis. nih.gov

Table 3: Representative GC Method for Analysis of this compound

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Derivatization Reagent | Phenylboronic Acid (PBA) |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 270 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (Scan mode or SIM mode) |

Compound List

Computational and Theoretical Chemical Studies of 1 3 Chlorophenyl Propane 1,3 Diol

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations offer a powerful lens to examine the structural and electronic characteristics of 1-(3-chlorophenyl)propane-1,3-diol. While specific experimental or theoretical studies providing in-depth quantum chemical data for this exact molecule are not extensively available in the reviewed literature, we can infer its likely properties based on established computational methodologies and data for analogous structures.

A summary of computed properties for (1S)-1-(3-chlorophenyl)-1,3-propanediol is available from public databases. nih.gov

Table 1: Computed Properties of (1S)-1-(3-chlorophenyl)-1,3-propanediol

| Property | Value |

| Molecular Weight | 186.63 g/mol |

| Molecular Formula | C₉H₁₁ClO₂ |

| XLogP3-AA | 1.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 186.0447573 Da |

| Topological Polar Surface Area | 40.5 Ų |

| Data sourced from PubChem. nih.gov |

Structural Optimization and Conformational Analysis

Structural optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which possesses multiple rotatable bonds, this process is crucial for identifying its most stable conformers.

The conformational landscape of this molecule is primarily dictated by the rotation around the C-C bonds of the propane-1,3-diol backbone and the C-C bond connecting the phenyl ring to the chiral carbon. Intramolecular hydrogen bonding between the two hydroxyl groups is a key factor in determining the most stable conformations, a phenomenon well-documented in similar 1,3-diol systems. doubtnut.comyoutube.com For instance, in cis-cyclohexane-1,3-diol, conformations that allow for intramolecular hydrogen bonding can be particularly stable. doubtnut.comyoutube.com In the case of this compound, it is expected that conformations where the hydroxyl groups are in a synclinal (gauche) arrangement would be stabilized by such interactions. The bulky chlorophenyl group will also exert significant steric influence on the conformational preferences.

A thorough conformational analysis would involve systematically rotating the key dihedral angles and calculating the energy of each resulting conformer using methods like DFT. The results would yield a potential energy surface, with the global minimum corresponding to the most stable conformation.

Electronic Properties: HOMO-LUMO Energy Levels and Charge Distribution

The electronic properties of a molecule are central to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability; a larger gap generally implies lower reactivity. muni.czmdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring and the oxygen atoms of the hydroxyl groups. The LUMO, conversely, is likely to be distributed over the aromatic ring, particularly influenced by the electron-withdrawing chlorine atom.

The charge distribution within the molecule, which can be quantified through methods like Mulliken population analysis or by calculating electrostatic potential maps, would reveal the partial positive and negative charges on each atom. The electronegative chlorine and oxygen atoms will carry partial negative charges, while the carbon atoms bonded to them and the hydrogen atoms of the hydroxyl groups will exhibit partial positive charges. This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.

Thermochemical Parameter Prediction

Quantum chemical calculations can predict various thermochemical parameters, such as the enthalpy of formation, entropy, and heat capacity. These parameters are essential for understanding the thermodynamics of reactions involving the compound. While specific experimentally determined thermochemical data for this compound are scarce, these values can be estimated with reasonable accuracy using computational methods. For instance, the NIST WebBook provides thermochemical data for the parent compound, 1,3-propanediol (B51772), which can serve as a baseline for understanding the contributions of the chlorophenyl substituent. nist.gov

Molecular Modeling and Dynamics Simulations

An MD simulation of this compound, typically in a solvent like water, would begin with an optimized structure. The system would then be evolved over time, allowing for the exploration of different conformations and the study of its interactions with the surrounding solvent molecules. Such simulations can reveal important information about the molecule's flexibility, the stability of intramolecular hydrogen bonds, and the organization of solvent molecules around the solute. These simulations are computationally intensive but offer a level of detail that is inaccessible to experimental methods. Studies on similar small molecules, like polyethylene (B3416737) glycol, have demonstrated the power of MD in understanding their hydrodynamic radius and shape in solution. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and chemical toxicology. These methods aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. As there are no specific QSAR studies found for this compound, this section will discuss the methodologies as applied to its analogues.

The general principle of QSAR involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity.

For analogues containing a chlorophenyl group, QSAR studies have been successfully applied. For example, in a study of 2-phenol-4-aryl-6-chlorophenyl pyridine (B92270) derivatives, a 3D-QSAR method called Comparative Molecular Field Analysis (CoMFA) was used to understand the structure-activity relationships for their cytotoxic activities. ewha.ac.kr Another study on 2-phenylpyran-4-ones as selective COX-2 inhibitors utilized a classical Hansch analysis, a 2D-QSAR approach, to correlate physicochemical properties with inhibitory activity. nih.gov These studies highlight how modifications to the substitution pattern on the phenyl ring can significantly impact biological activity.

Molecular Docking Investigations for Ligand-Target Interactions in Academic Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug design to understand how a potential drug molecule might interact with its biological target.

In the absence of specific molecular docking studies for this compound, the general methodology can be illustrated with examples involving its analogues. For instance, molecular docking studies have been performed on 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues to investigate their binding to the EGFR tyrosine kinase active site. hilarispublisher.com These studies revealed key interactions, such as the proximity of the chlorophenyl group to specific amino acid residues like Cys797. hilarispublisher.com Similarly, docking studies on (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone (B1245722) derivatives have been used to predict their binding mode in the active site of human mitochondrial branched-chain aminotransferase. ijper.org

A hypothetical docking study of this compound into a target protein would involve:

Obtaining the 3D structure of the target protein, usually from a repository like the Protein Data Bank.

Generating a 3D conformation of the ligand, this compound.

Using a docking program to systematically explore possible binding poses of the ligand within the active site of the protein.

Scoring the different poses based on a scoring function that estimates the binding affinity.

The results of such a study would provide insights into the potential binding mode of the compound, identifying key interactions such as hydrogen bonds formed by the diol group and hydrophobic interactions involving the chlorophenyl ring.

Chemical Transformations and Derivatization of 1 3 Chlorophenyl Propane 1,3 Diol

Functional Group Interconversions of Hydroxyl Moieties

The hydroxyl groups are the most reactive sites in the 1-(3-chlorophenyl)propane-1,3-diol molecule, susceptible to a range of interconversions.

Esterification and Etherification Reactions

The diol functionality of this compound can readily undergo esterification and etherification. Esterification is typically achieved by reacting the diol with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, often in the presence of an acid catalyst. google.com These reactions can lead to the formation of mono- or di-esters, depending on the stoichiometry of the reactants. Similarly, etherification can be carried out to convert one or both hydroxyl groups into ethers.

Selective Monoprotection/Deprotection Strategies

The presence of two hydroxyl groups, one primary and one secondary, allows for selective protection and deprotection strategies. This is crucial for directing reactions to a specific hydroxyl group. The secondary hydroxyl group, being more sterically hindered, can sometimes be protected or reacted selectively under carefully controlled conditions. Common protecting groups for hydroxyl functions, such as silyl (B83357) ethers or acetals, can be employed. The selective protection of one hydroxyl group allows for the modification of the other, followed by deprotection to yield a specifically substituted derivative.

Oxidation and Reduction Transformations

Oxidation of this compound can yield different products depending on the oxidizing agent and reaction conditions. Mild oxidation of the primary alcohol can yield the corresponding aldehyde, 3-hydroxy-3-(3-chlorophenyl)propanal. niscpr.res.inresearchgate.net Stronger oxidation can lead to the formation of a carboxylic acid. Oxidation of the secondary alcohol would yield a ketone, 1-(3-chlorophenyl)-3-hydroxypropan-1-one. The oxidation of similar 1,3-diols has been studied using various reagents, including potassium permanganate, which can lead to products like 3-hydroxy-propanal. researchgate.netajchem-a.comajchem-a.com Kinetic studies on the oxidation of propane-1,3-diol have shown that the reaction is first order with respect to both the diol and the oxidizing agent. ajchem-a.comajchem-a.com

Conversely, the chlorophenyl ring is generally resistant to reduction under conditions that would typically reduce the hydroxyl groups. However, catalytic hydrogenation could potentially lead to the reduction of the aromatic ring or hydrogenolysis of the chlorine atom, although this would require harsh conditions.

Formation of Cyclic Derivatives (e.g., Dioxolanes, Cyclic Sulfates, Azetidines)

The 1,3-diol structure is a versatile precursor for the synthesis of various heterocyclic compounds.

Dioxolanes and Dioxanes: Reaction with aldehydes or ketones in the presence of an acid catalyst can lead to the formation of five-membered dioxolanes or six-membered dioxanes, respectively. organic-chemistry.orgthieme-connect.de These cyclic acetals and ketals are often used as protecting groups for the diol functionality. organic-chemistry.orgthieme-connect.de For instance, reaction with acetone (B3395972) would yield a 2,2-dimethyl-1,3-dioxane (B13969650) derivative.

Cyclic Sulfates: Treatment of 1,3-diols with thionyl chloride followed by oxidation can produce cyclic sulfates. sigmaaldrich.comscbt.comhairuichem.comyujichemtech.com These are useful intermediates in organic synthesis, acting as effective leaving groups for nucleophilic substitution reactions. The cyclic sulfate (B86663) of propane-1,3-diol is a known compound. sigmaaldrich.comscbt.comhairuichem.comyujichemtech.com

Azetidines: A one-pot synthesis of 1,3-disubstituted azetidines can be achieved from 2-substituted-1,3-propanediols. This involves the formation of a bis-triflate, which then undergoes alkylation with a primary amine. nih.gov This methodology could potentially be applied to this compound to synthesize corresponding azetidine (B1206935) derivatives.

Substitution Reactions on the Chlorophenyl Ring

The chlorine atom on the phenyl ring can be substituted through various nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or the use of specific catalysts. The presence of the diol side chain might influence the reactivity and regioselectivity of such substitutions. Electrophilic aromatic substitution reactions are also possible, with the chloro and the propanediol (B1597323) substituents directing the incoming electrophile to specific positions on the aromatic ring.

Synthesis of Analogues and Homologues of the 1,3-Diol Scaffold

The core structure of this compound can be modified to generate a library of analogues and homologues.

Analogues: Variations can be introduced by replacing the chloro substituent on the phenyl ring with other functional groups (e.g., fluoro, bromo, methyl, methoxy) or by altering the substitution pattern (e.g., 2-chloro or 4-chloro isomers). For example, trazodone (B27368) analogues with a 3-chlorophenyl group have been synthesized. nih.gov

Homologues: The length of the carbon chain can be extended or shortened to create homologues. For instance, synthesis of 1-(3-chlorophenyl)ethane-1,2-diol (B8461417) or 1-(3-chlorophenyl)butane-1,4-diol would represent homologues of the parent compound. The synthesis of related compounds like 3-chloro-1,2-propanediol (B139630) is well-documented. chemicalbook.comgoogle.com

Below is a table summarizing some of the compounds related to the chemical transformations of this compound.

| Compound Name | CAS Number | Molecular Formula | Use/Relation |

| This compound | 625095-57-0 | C9H11ClO2 | Starting material |

| 1-(3-chlorophenyl)propan-1-one | 34841-35-5 | C9H9ClO | Potential oxidation product |

| 1-(3'-Chlorophenyl)-1,2-propanedione | 10557-17-2 | C9H7ClO2 | Related dione |

| 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane | 6323-09-7 | C23H30Cl2N4 | Derivative with piperazine |

| 3-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)propan-1-one | 898787-38-7 | C15H11Cl3O | Analogue with additional chlorine |

| (R)-1-(3-Chlorophenyl)propane-1,3-diol | 632327-18-5 | C9H11ClO2 | Enantiomer |

| (S)-1-(3-Chlorophenyl)propane-1,3-diol | 625095-57-0 | C9H11ClO2 | Enantiomer |

| Propane-1,3-diol | 504-63-2 | C3H8O2 | Parent diol structure |

| 1,3-Propanediol (B51772) cyclic sulfate | 1073-05-8 | C3H6O4S | Potential cyclic derivative |

| 3-Chloro-1,2-propanediol | 96-24-2 | C3H7ClO2 | Related chlorodiol |

| 3-Chloro-1,2-propane-1,1,2,3,3-d5-diol | 342611-01-2 | C3D5H2ClO2 | Deuterated analogue |

An Exploration of the Biological Activities of this compound in Academic Research

The scientific investigation into the biological effects of the chemical compound this compound remains a nascent field. A comprehensive review of existing academic literature reveals a notable scarcity of studies specifically focused on this molecule. Consequently, a detailed profile of its biological activities cannot be fully constructed at this time. However, by examining research on structurally related compounds, we can begin to infer potential areas of interest for future investigation. This article will adhere strictly to the available scientific findings, or lack thereof, for each specified domain of biological activity.

Exploration of Biological Activities in Academic Research Models

Academic research into the biological profile of 1-(3-chlorophenyl)propane-1,3-diol is limited. The following sections summarize the current state of knowledge based on available literature.

Currently, there are no specific in vitro enzyme inhibition studies published in academic literature for this compound. While the broader class of propanediols has been studied in enzymatic reactions, such as the product inhibition of 1,3-propanediol (B51772) dehydrogenase by 1,3-propanediol itself, these findings are not directly transferable to the more complex structure of this compound. wikipedia.org The influence of the 3-chlorophenyl moiety on the inhibitory potential of the propanediol (B1597323) backbone is yet to be determined.

Direct experimental data from cell-based assays for this compound are not available in the reviewed scientific literature. However, studies on related compounds provide some context for potential biological responses.

For instance, research into other molecules containing a chlorophenyl group has shown cytotoxic activity. A study on a series of 1,3-disubstituted thiourea (B124793) derivatives found that compounds with a 3,4-dichlorophenyl or a 3-chloro-4-fluorophenyl substituent displayed significant cytotoxicity against various human cancer cell lines, including colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cells. nih.gov

Regarding antimicrobial properties, the parent molecule, 1,3-propanediol, has demonstrated greater antimicrobial efficacy than the related propan-1,2-diol, showing a marked effect against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov The proposed mechanism for this activity is damage to the bacterial cell membrane. nih.gov The effect of the addition of a 3-chlorophenyl group to this basic structure has not been investigated.

Table 1: Illustrative Cytotoxicity of Related Chlorophenyl-Containing Compounds This table presents data for structurally different compounds to highlight the potential biological activity of the chlorophenyl moiety. This data is not representative of this compound.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (metastatic colon cancer) | 9.4 ± 1.85 | nih.gov |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (metastatic colon cancer) | 1.5 ± 0.72 | nih.gov |

There is no published research detailing the molecular mechanisms of action for this compound in non-human models. Elucidating the specific molecular targets and pathways affected by this compound would require dedicated future studies.

Specific structure-activity relationship (SAR) studies concerning this compound and its analogues are not present in the current body of scientific literature.

However, a study on a different class of molecules, phenyl polyyne diols, offers some insight into the potential role of the 3-chlorophenyl group. In this research, a derivative containing a 3-chlorophenyl group was found to have a favorable profile in terms of its ability to induce quinone reductase (QR), a cancer-preventive enzyme, while exhibiting low cytotoxicity. nih.gov This finding, while not directly applicable due to the differing core structures, suggests that the 3-chloro substitution on a phenyl ring can be a valuable feature in designing biologically active compounds. Further SAR studies are necessary to understand how the 3-chlorophenyl group influences the activity of the propane-1,3-diol scaffold.

Advanced Applications in Organic Synthesis and Materials Science Research

1-(3-chlorophenyl)propane-1,3-diol as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereogenic center at the C-1 position makes this compound a valuable chiral building block in asymmetric synthesis. Chiral diols are of significant interest as they are integral components of numerous natural products and pharmaceuticals. researchgate.netacs.org The synthesis of enantiomerically pure 1,3-diols is a critical endeavor in organic chemistry, and various strategies have been developed to achieve this, including chemoenzymatic methods and the use of organocatalysts. researchgate.netnih.gov

The enantiomers of this compound, (R)-1-(3-chlorophenyl)propane-1,3-diol and (S)-1-(3-chlorophenyl)propane-1,3-diol, can be synthesized or separated to serve as precursors for more complex chiral molecules. A general approach to obtaining such chiral diols involves the asymmetric reduction of the corresponding β-hydroxy ketone, 1-(3-chlorophenyl)-3-hydroxypropan-1-one. This reduction can be achieved with high enantioselectivity using chiral reducing agents, such as those derived from boranes in the presence of chiral oxazaborolidine catalysts. acs.orgnih.gov

Once obtained in enantiomerically pure form, these chiral diols can be used as starting materials or chiral auxiliaries. For instance, the diol moiety can be selectively protected, and the remaining functional groups can be further manipulated to introduce new stereocenters with high diastereoselectivity. The inherent chirality of the starting diol guides the stereochemical outcome of subsequent reactions. While specific, documented examples of large-scale asymmetric syntheses commencing from this compound are not extensively reported in readily available literature, the principles of asymmetric synthesis strongly support its potential utility. acs.org The value of chiral 1,3-diols is well-established for the synthesis of pharmacologically active compounds and as chiral ligands for asymmetric catalysis. nih.gov

Table 1: Synthetic Strategies for Chiral 1,3-Diols

| Method | Description | Key Features | Potential Application to this compound |

|---|---|---|---|

| Asymmetric Aldol (B89426) Reaction & Reduction | A two-step process involving an asymmetric aldol reaction to form a chiral β-hydroxy ketone, followed by a stereoselective reduction. acs.orgnih.gov | High enantiomeric purity (>99% ee) can be achieved. Utilizes organocatalysts (e.g., proline derivatives) and chiral reducing agents (e.g., oxazaborolidine reagents). acs.orgnih.gov | Synthesis of enantiopure (R)- and (S)-1-(3-chlorophenyl)propane-1,3-diol from 3-chlorobenzaldehyde (B42229) and acetaldehyde (B116499) precursors. |

| Chemoenzymatic Synthesis | A modular approach combining organocatalysis and biocatalysis. An organocatalytic aldol reaction can be followed by an enzymatic reduction. researchgate.net | Allows for the sequential construction of both stereogenic centers, providing access to all four possible stereoisomers of a 1,3-diol. researchgate.net | A flexible route to all stereoisomers of substituted 1-(3-chlorophenyl)propane-1,3-diols for use in drug discovery. |

| Organocatalytic Allylboration | Chiral diols like BINOL can catalyze the asymmetric allylboration of ketones to produce chiral homoallylic alcohols. nih.gov | Provides a method for creating new C-C bonds with high enantioselectivity. The diol acts as a chiral ligand for the boron reagent. nih.gov | The enantiomers of this compound could potentially be used as catalysts in such transformations. |

Use in the Synthesis of Complex Organic Molecules and Fine Chemicals

The structural framework of this compound makes it a suitable precursor for the synthesis of a variety of complex organic molecules and fine chemicals. The presence of the chlorophenyl group, in particular, is a feature found in many pharmaceuticals and agrochemicals. The diol functionality allows for a range of chemical transformations, including oxidation, esterification, and etherification, to build more elaborate molecular architectures.

While direct literature examples detailing the use of this specific diol in the synthesis of named complex molecules are sparse, its potential is evident from its structural relationship to known bioactive compounds. For instance, propane-1,3-diol derivatives are recognized as valuable for creating lipophilic prodrugs that can more easily cross biological membranes. google.comgoogle.com The 1-(3-chlorophenyl) moiety is a key structural element in the antidepressant bupropion (B1668061), suggesting that this compound could serve as a starting material for the synthesis of bupropion analogues or other psychoactive compounds.

Furthermore, the diol can be converted into other useful intermediates. For example, oxidation of the secondary alcohol would yield the corresponding β-hydroxy ketone, a versatile intermediate in its own right. Alternatively, conversion of the diol to a dithiol, 1-(3-chlorophenyl)propane-1,3-dithiol, would open up avenues in dithiane chemistry, which is a powerful tool for carbon-carbon bond formation through umpolung (polarity inversion). wikipedia.org

Table 2: Potential Synthetic Transformations and Applications

| Transformation | Reagents/Conditions | Resulting Intermediate/Product Class | Potential Application |

|---|---|---|---|

| Oxidation | PCC, Swern, or Dess-Martin oxidation | 1-(3-chlorophenyl)-3-hydroxypropan-1-one | Intermediate for further functionalization, e.g., in aldol or Michael reactions. |

| Esterification | Acyl chlorides, carboxylic anhydrides | Di-esters of this compound | Prodrugs, fine chemicals with altered solubility and reactivity. |

| Conversion to Dithiol | PPh₃/I₂, then NaSH or via mesylation and substitution | 1-(3-chlorophenyl)propane-1,3-dithiol | Precursor for dithianes used in C-C bond formation. |

| Cyclization | Acid or base catalysis | Substituted cyclic ethers (e.g., oxetanes) | Building blocks for natural product synthesis. |

Integration into Polymer Chemistry and Material Science Research (e.g., Lignin (B12514952) Model Compounds, Polythiols)

The difunctional nature of this compound makes it a candidate monomer for step-growth polymerization. Its integration into polymers can impart specific properties due to the presence of the chlorophenyl group, such as increased flame retardancy, altered solubility, and modified thermal stability.

Lignin Model Compounds: Lignin is a complex aromatic polymer found in wood, and its degradation is a key challenge in the biorefinery industry. nih.gov Simple molecules that mimic the structural motifs of lignin are crucial for studying its degradation pathways. The arylglycerol-β-aryl ether linkage is a common motif in lignin. nih.gov Compounds like 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol are used as lignin model compounds to study their degradation by microorganisms and chemical processes. rsc.orgrsc.org this compound, with its phenylpropane structure, serves as a valuable, albeit simpler, model compound, particularly for investigating the fate of chlorinated aromatic compounds during biomass processing. rsc.orgrsc.org The study of its degradation can provide insights into the environmental breakdown of chlorinated lignins and the development of catalysts for delignification. nih.govmdpi.com

Polyurethanes: Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with polyols. utm.mynih.gov The inclusion of functionalized diols can tailor the properties of the resulting polyurethane. This compound can be used as a chain extender or as part of a polyester (B1180765) polyol to introduce the chlorophenyl group into the polymer backbone. This could enhance the material's flame resistance and modify its mechanical and thermal properties. The synthesis of polyurethanes from functionalized diols is a well-established field, and the incorporation of this specific diol would be a logical extension. rsc.orgacs.org

Polythiols: Polythiols are polymers containing multiple thiol (-SH) groups and are used in the formulation of adhesives, sealants, and optical materials. They are often synthesized from the corresponding polyols. This compound could be converted to 1-(3-chlorophenyl)propane-1,3-dithiol, which could then be used as a monomer in the synthesis of polythiols. The presence of the chlorophenyl group would be expected to influence the refractive index and mechanical properties of the resulting polymer. The conversion of diols to dithiols is a known chemical transformation, often proceeding through the corresponding dihalide or dimesylate intermediate. wikipedia.org

Development of Novel Reagents and Catalysts Utilizing the Diol Moiety

The 1,3-diol functionality of this compound provides a platform for the development of novel reagents and catalysts. The two hydroxyl groups can act as coordination sites for metal centers, forming chiral ligands for asymmetric catalysis.

Chiral Ligands for Metal-Based Catalysis: Chiral diols are widely used as ligands in transition metal-catalyzed reactions. nih.govmdpi.com For example, they can be used to prepare chiral metal complexes for asymmetric epoxidation, hydrogenation, and carbon-carbon bond-forming reactions. The enantiomerically pure forms of this compound could be used to synthesize chiral ligands where the stereochemistry of the diol would create a chiral environment around the metal center, influencing the stereochemical outcome of the catalyzed reaction. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, would be modulated by the electron-withdrawing nature of the 3-chlorophenyl group. mdpi.com

Organocatalysis: Chiral diols themselves can act as organocatalysts, activating substrates through hydrogen bonding interactions. nih.gov For example, derivatives of BINOL (1,1'-bi-2-naphthol) are powerful organocatalysts for a variety of enantioselective transformations. While this compound is not as sterically demanding as BINOL, its potential as a chiral organocatalyst, particularly in reactions where a less hindered catalyst is beneficial, should not be overlooked. The development of new organocatalysts from readily available chiral diols is an active area of research. acs.orgnih.gov

Table 3: Potential Catalytic Applications

| Catalyst Type | Mode of Action | Potential Reaction |

|---|---|---|

| Chiral Metal Complex | The diol acts as a bidentate ligand, creating a chiral pocket around a transition metal center. mdpi.com | Asymmetric hydrogenation, epoxidation, Diels-Alder reactions. |

| Organocatalyst | The diol's hydroxyl groups activate substrates through hydrogen bonding. nih.gov | Asymmetric aldol reactions, Michael additions, cycloadditions. |

| Precursor to Chiral Phosphine Ligands | The diol can be converted to a chiral diphosphine, a common class of ligands for asymmetric catalysis. | Asymmetric hydrogenation, cross-coupling reactions. |

Future Research Directions and Methodological Advancements

Innovations in Green Chemistry Approaches for Synthesis of 1,3-Diols

The synthesis of 1,3-diols is increasingly benefiting from the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances, the use of renewable feedstocks, and energy efficiency. dcatvci.org

Key Green Chemistry Principles and Their Application:

Catalysis: A central tenet of green chemistry is the use of catalysts over stoichiometric reagents to minimize waste. dcatvci.org Recent research has focused on developing novel organocatalysts, such as proline-derived catalysts with copper additives, for the asymmetric aldol (B89426) reaction to produce chiral 1,3-keto alcohols, which are precursors to 1,3-diols. acs.org This method has achieved high enantiomeric purity (ee >99%). acs.org Biocatalysts, including enzymes, are also gaining prominence for the stereoselective synthesis of 1,3-diols, offering high selectivity under mild conditions. rsc.orgresearchgate.net

Alternative Solvents: The use of safer solvents is a critical aspect of green chemistry. dcatvci.org Research has explored the use of water, ionic liquids, and fluorinated solvents for 1,3-dipolar cycloadditions, a reaction type that can be used to create heterocyclic structures from diols. frontiersin.org For instance, reactions in ionic liquids have shown faster reaction times and higher yields compared to traditional organic solvents. frontiersin.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product is a key goal. dcatvci.org One-pot synthesis strategies, where multiple reaction steps are performed in the same vessel without isolating intermediates, are being developed to improve atom economy and reduce solvent usage. rsc.orgnih.gov An example is the one-pot diastereocontrolled synthesis of chiral syn-1,3-diol derivatives via CO2 fixation and bromocyclization. nih.gov

Renewable Feedstocks: The shift towards renewable starting materials is a long-term goal for sustainable chemical production. dcatvci.org While not yet standard for the synthesis of 1-(3-chlorophenyl)propane-1,3-diol, research into producing diols from biomass-derived sources is an active area. nih.gov

Development of High-Throughput Screening for Biological Activities in Research Models

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds for their biological activity. youtube.com This is particularly valuable for identifying potential therapeutic applications of compounds like this compound.

The HTS process typically involves several stages:

Assay Development: A robust and sensitive assay is designed to measure a specific biological process. This could be a phenotypic screen that observes changes in cell behavior or a target-based screen that measures the interaction of a compound with a specific protein. youtube.com

Primary Screening: A large library of compounds is tested in the assay to identify "hits" – compounds that show activity. youtube.com This process is often automated to handle the large number of samples. youtube.com

Hit Confirmation and Validation: The initial hits are re-tested to confirm their activity and rule out false positives. youtube.com

Dose-Response Analysis: Confirmed hits are tested at various concentrations to determine their potency.

Lead Optimization: The most promising hits are chemically modified to improve their efficacy, selectivity, and pharmacokinetic properties.

A significant advancement in HTS for diols is the development of methods for the rapid determination of enantiomeric excess (ee). nih.gov One such method uses a self-assembled iminoboronate ester that becomes fluorescent, allowing for the determination of ee without the need for product isolation. nih.gov This is crucial for screening chiral diols, as different enantiomers can have vastly different biological activities. HTS has also been successfully applied to screen for compounds that affect the thyroid hormone system, demonstrating its utility in identifying potential endocrine disruptors. endocrine-abstracts.org

Advanced Computational Prediction of Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern chemical research, providing insights into reaction mechanisms and predicting the properties of molecules. For this compound, computational methods can be used to predict its reactivity and selectivity in various chemical transformations.

Applications of Computational Chemistry:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and determine the transition state energies. This information helps in understanding how a reaction proceeds and what factors influence its outcome. For example, computational studies have been used to predict the mechanism of aldol reactions catalyzed by proline-derived organocatalysts. acs.org

Predicting Regioselectivity and Stereoselectivity: Computational models can predict which regioisomer or stereoisomer is likely to be the major product of a reaction. This is particularly important for complex reactions like 1,3-dipolar cycloadditions, where multiple products are possible. acs.org Studies have shown that confinement within carbon nanotubes can significantly alter the regioselectivity of these reactions, a phenomenon that can be explored and predicted using computational methods. acs.org

Virtual Screening: Computational docking can be used to predict how a molecule like this compound might bind to a biological target, such as an enzyme or receptor. This allows for the virtual screening of large compound libraries to identify potential drug candidates before they are synthesized and tested in the lab.

Exploration of New Chemical Transformations and Derivative Design

The 1,3-diol functional group is a versatile starting point for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives with potentially new and interesting properties.

Examples of Chemical Transformations and Derivative Design:

Cyclization Reactions: 1,3-diols can be readily converted into cyclic structures such as 1,3-dioxanes. organic-chemistry.org These cyclic derivatives can have different conformational properties and may exhibit unique biological activities.

Oxidation and Reduction: The hydroxyl groups of the diol can be oxidized to ketones or aldehydes, or the entire molecule can be further reduced. These transformations can be used to introduce new functional groups and create new chiral centers.

Esterification and Etherification: The hydroxyl groups can be converted to esters or ethers, which can alter the solubility, stability, and biological activity of the molecule.

Halogenation: The introduction of halogen atoms can significantly impact the electronic properties and biological activity of a molecule. Methods for the enantioselective introduction of chlorine atoms are being developed, such as the carbene-catalyzed desymmetrization of 2-chloro-1,3-diols. rsc.org

Click Chemistry: The highly efficient and specific reactions of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be used to attach the diol scaffold to other molecules, creating complex and diverse structures. frontiersin.org

By exploring these new chemical transformations, researchers can design and synthesize novel derivatives of this compound with tailored properties for specific applications, from pharmaceuticals to materials science.

Q & A

Basic: What are the common synthetic routes for 1-(3-chlorophenyl)propane-1,3-diol?

Methodological Answer:

The compound can be synthesized via aldol condensation or reduction of a ketone precursor. For example, 3-chlorobenzaldehyde may react with a diketone or β-keto ester under alkaline conditions (e.g., NaOH in ethanol), followed by selective reduction of the carbonyl group to yield the diol. Catalytic hydrogenation or sodium borohydride reduction could be employed for this step. Purification typically involves recrystallization or column chromatography .

Basic: How can the purity of this compound be assessed?

Methodological Answer:

Purity is evaluated using:

- Chromatography : HPLC or TLC with a polar stationary phase (e.g., silica gel) and a mobile phase like ethyl acetate/hexane.

- Spectroscopy :

- Melting Point : Consistency with literature values (if available) confirms purity .

Advanced: What is the reaction mechanism for the oxidation of this compound?

Methodological Answer:

Oxidation kinetics can be studied using oxidizing agents like KMnO. The reaction likely proceeds via a concerted mechanism where the diol’s hydroxyl groups are oxidized to ketones or carboxylic acids. Rate dependence on [KMnO] and [diol] suggests first-order kinetics for both reactants. Activation parameters (ΔH‡, ΔS‡) derived from Arrhenius plots indicate an ordered transition state , as seen in analogous diol oxidations .

Advanced: How does the 3-chlorophenyl substituent influence nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing chlorine at the meta position deactivates the aromatic ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (NAS) at ortho/para positions. Steric hindrance from the diol’s propane backbone may further modulate reactivity. Comparative studies with non-chlorinated analogs (e.g., phenylpropane-1,3-diol) show slower NAS rates due to reduced electron density .

Advanced: What spectroscopic techniques are most effective for characterizing this diol?

Methodological Answer:

- C NMR : Assigns carbons adjacent to hydroxyls (δ 60–70 ppm) and the chlorophenyl ring (δ 120–140 ppm).

- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H] and fragmentation patterns (e.g., loss of HO or Cl).

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated in structurally similar diol-metal complexes .

Advanced: Can this diol act as a ligand in transition metal complexes?

Methodological Answer:

Yes, the diol’s hydroxyl groups can coordinate to metals like Co(III) or V(V). For example, Schiff base ligands derived from propane-1,3-diols form stable dinuclear complexes with Co(III), as shown in crystallographic studies. The chlorophenyl group may enhance ligand rigidity and metal-binding affinity .

Basic: What are the optimal conditions for recrystallizing this compound?

Methodological Answer:

Recrystallization is performed using a polar solvent system (e.g., ethanol/water or acetone/hexane). Slow cooling from a saturated solution at 60–80°C yields high-purity crystals. For hygroscopic diols, anhydrous conditions or nitrogen atmospheres are recommended .

Advanced: How does the 3-chlorophenyl group affect hydrogen bonding?

Methodological Answer:

The electron-withdrawing Cl reduces electron density on the aromatic ring, weakening intermolecular hydrogen bonds between diol hydroxyls and π-electrons. Computational studies (DFT) could quantify this effect by comparing H-bond strengths with non-halogenated analogs .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential volatility.

- Storage : Inert atmosphere (N) and desiccants to prevent hydrolysis, as advised for structurally related diols .

Advanced: How can computational modeling predict biological interactions?

Methodological Answer:

Molecular docking (e.g., AutoDock) simulates binding to biological targets like enzymes or receptors. The diol’s hydroxyls may form hydrogen bonds with active-site residues, while the chlorophenyl group engages in hydrophobic interactions. Comparative MD simulations with analogs (e.g., FTY720 derivatives) can validate predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products